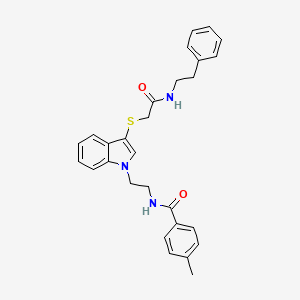![molecular formula C15H13Cl2N3O2S2 B2418358 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 878620-41-8](/img/structure/B2418358.png)
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H13Cl2N3O2S2 and its molecular weight is 402.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to be the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show a broad range of chemical and biological properties . They have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 127 - 129 degrees celsius . This information could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the compound is a solid with a melting point of 127 - 129 degrees celsius , which suggests that it could be stable under a wide range of environmental conditions.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHZMUQSBEYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride](/img/structure/B2418276.png)
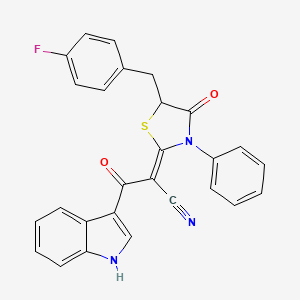
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2418278.png)
![2-({2-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-bromophenyl)ethan-1-one](/img/structure/B2418280.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2418284.png)
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)
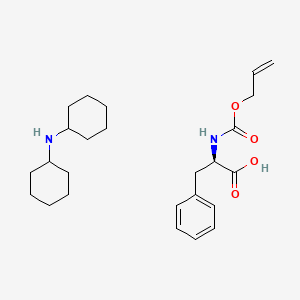
![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)
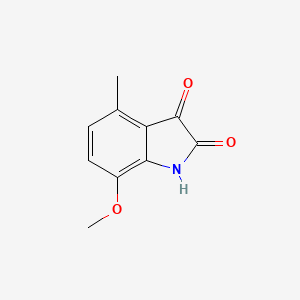
![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)
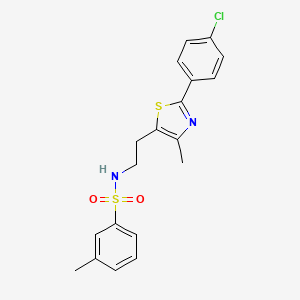
![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
